molecular formula C19H20F3NO2 B11683922 2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11683922
M. Wt: 351.4 g/mol
InChI Key: UYSGFVWUPRKIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features both tert-butyl and trifluoromethyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, including its stability and reactivity. The presence of the trifluoromethyl group, in particular, is notable for its influence on the compound’s electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-tert-butylphenol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), trifluoromethyl phenyl sulfone

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, making the compound useful in the study of disease mechanisms and the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-(2-tert-butylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-(2-tert-butylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, this compound is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence the compound’s electronic properties and reactivity, making it particularly valuable in certain applications .

Properties

Molecular Formula

C19H20F3NO2

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H20F3NO2/c1-18(2,3)15-9-4-5-10-16(15)25-12-17(24)23-14-8-6-7-13(11-14)19(20,21)22/h4-11H,12H2,1-3H3,(H,23,24)

InChI Key

UYSGFVWUPRKIGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.